molecular formula C13H19F3N2O3 B1323422 tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 824982-19-6

tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1323422
CAS No.: 824982-19-6
M. Wt: 308.3 g/mol
InChI Key: WVXOMOIVULPBGM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound featuring a tert-butyl group, a trifluoroacetyl group, and a diazabicyclo[321]octane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps:

    Formation of the Diazabicyclo[3.2.1]octane Core: This step often starts with the cyclization of appropriate precursors under basic conditions to form the bicyclic structure.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base.

    Attachment of the tert-Butyl Group: The tert-butyl ester is usually formed by esterification reactions involving tert-butyl alcohol and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazabicyclo[3.2.1]octane ring.

    Reduction: Reduction reactions can target the trifluoroacetyl group, potentially converting it to a hydroxyl group.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acylation reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[321]octane-8-carboxylate is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The diazabicyclo[3.2.1]octane scaffold is known for its biological activity, and the trifluoroacetyl group can enhance the compound’s metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves interactions with specific molecular targets. The diazabicyclo[3.2.1]octane core can interact with enzymes and receptors, potentially modulating their activity. The trifluoroacetyl group can enhance binding affinity and selectivity by forming strong interactions with target sites.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl 3-(acetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

The presence of the trifluoroacetyl group distinguishes tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate from its analogs. This group can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-8-4-5-9(18)7-17(6-8)10(19)13(14,15)16/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXOMOIVULPBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CN(C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619823
Record name tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824982-19-6
Record name tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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